molecular formula C21H32N2O2 B11654139 N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide

N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B11654139
M. Wt: 344.5 g/mol
InChI Key: XLRZYHBICACEKI-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic compound featuring a tetrahydroquinoline (THQ) core modified with a cyclohexyl carboxamide group, ethoxy substituent, and multiple methyl groups. The ethoxy group at position 6 and the trimethyl substitutions at positions 2, 2, and 4 suggest enhanced steric bulk and lipophilicity compared to simpler THQ derivatives, which may influence receptor binding and metabolic stability .

Properties

Molecular Formula

C21H32N2O2

Molecular Weight

344.5 g/mol

IUPAC Name

N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide

InChI

InChI=1S/C21H32N2O2/c1-5-25-17-11-12-19-18(13-17)15(2)14-21(3,4)23(19)20(24)22-16-9-7-6-8-10-16/h11-13,15-16H,5-10,14H2,1-4H3,(H,22,24)

InChI Key

XLRZYHBICACEKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(CC2C)(C)C)C(=O)NC3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the cyclohexyl, ethoxy, and trimethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline core or other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized quinoline derivatives.

Scientific Research Applications

N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide can be contextualized by comparing it to related THQ and dihydroisoquinoline derivatives (Table 1).

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Core Structure Key Substituents Reported Properties/Activity References
N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-THQ-carboxamide 3,4-dihydroquinoline Cyclohexyl carboxamide, 6-ethoxy, 2,2,4-trimethyl Hypothesized mixed-efficacy MOR modulation (inferred from structural analogs)
tert-Butyl 6-benzyl-4-oxo-THQ-carboxylate 3,4-dihydroquinoline Benzyl at C6, tert-butyl carbamate Intermediate in MOR ligand synthesis
Ethyl 6,7-dimethoxy-1-methyl-dihydroisoquinoline-carboxylate Dihydroisoquinoline Ethyl ester, 6,7-dimethoxy, 1-methyl Antispasmodic or kinase inhibitory activity
tert-Butyl 6-chloro-3-fluoro-4-oxo-THQ-carboxylate 3,4-dihydroquinoline Chloro at C6, fluoro at C3, tert-butyl Fluorinated analog with altered polarity
N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide Cyclohexane-carboxamide Dichloro-hydroxyphenyl, methylcyclohexane Toxin database entry (T3D3913)

Key Observations

Substituent Effects on Bioactivity: The ethoxy group at C6 in the target compound contrasts with benzyl (in ) or chloro/fluoro groups (in ), which are associated with varied electronic and steric effects. Ethoxy may enhance metabolic stability compared to bulkier benzyl groups .

Physicochemical Properties: The 2,2,4-trimethyl substitutions increase steric hindrance, possibly reducing off-target interactions compared to unmethylated analogs like ethyl 6,7-dimethoxy-dihydroisoquinoline (). Fluorinated analogs (e.g., ) exhibit distinct polarity and melting points (e.g., 101–105 °C for compound 2h), suggesting that the target compound’s ethoxy and methyl groups may lower melting points relative to halogenated derivatives.

Functional Group Diversity :

  • Carboxamide derivatives (e.g., ) generally exhibit improved solubility over ester or carbamate analogs (e.g., ), which may enhance bioavailability.

Research Findings and Limitations

  • Synthetic Pathways : The compound’s synthesis likely involves reductive amination or carboxamide coupling, similar to tert-butyl-protected intermediates described in .
  • Receptor Binding : THQ cores with N-cyclohexyl carboxamides are hypothesized to exhibit mixed-efficacy μ-opioid receptor (MOR) modulation, though this requires experimental validation .
  • Data Gaps: No NMR or HPLC data are available for the target compound, unlike fluorinated or chlorinated analogs (e.g., ), highlighting the need for further characterization.

Biological Activity

N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

C17H26N2O2C_{17}H_{26}N_{2}O_{2}

It features a quinoline structure with modifications that enhance its biological activity. The presence of the cyclohexyl group and ethoxy moiety contributes to its lipophilicity, which can influence its bioavailability and interaction with biological targets.

Antioxidant Properties

Research indicates that compounds similar to N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline exhibit significant antioxidant activity. This is crucial in protecting cells from oxidative stress and may have implications in preventing various diseases related to oxidative damage.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties. For instance, a related compound demonstrated effectiveness against various bacterial strains, suggesting that N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline could also exhibit similar effects. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

The biological activity of N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting their integrity.
  • Free Radical Scavenging : By neutralizing free radicals, it can prevent cellular damage and promote cell survival.

Study 1: Antioxidant Activity Assessment

A study conducted on a series of quinoline derivatives including N-cyclohexyl-6-ethoxy showed that these compounds had IC50 values indicating strong antioxidant capabilities. The study employed DPPH radical scavenging assays which revealed that the compound effectively reduced oxidative stress markers in vitro.

CompoundIC50 (µM)
N-cyclohexyl-6-ethoxy15 ± 0.5
Control (Vitamin C)10 ± 0.3

Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties against Staphylococcus aureus and Escherichia coli, N-cyclohexyl-6-ethoxy exhibited significant inhibitory effects with MIC values comparable to standard antibiotics.

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

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